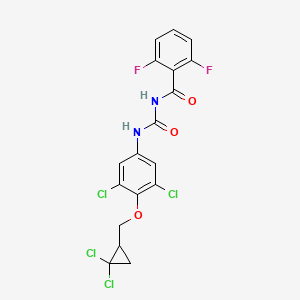
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-: is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, cyclopropanation, and amination reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the effects of halogenated benzamides on biological systems. It can serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and ability to interact with biological molecules make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.
Mécanisme D'action
The mechanism of action of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups enable it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Fluoxapiprolin: Known for its fungicidal properties.
- Fluopimomide: Used in crop protection against harmful microorganisms.
Comparison: Compared to similar compounds, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its unique combination of halogen atoms and functional groups. This structural uniqueness contributes to its distinct reactivity and potential applications. While compounds like Fluoxapiprolin and Fluopimomide are primarily used in agriculture, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has broader applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
77366-16-6 |
|---|---|
Formule moléculaire |
C18H12Cl4F2N2O3 |
Poids moléculaire |
484.1 g/mol |
Nom IUPAC |
N-[[3,5-dichloro-4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H12Cl4F2N2O3/c19-10-4-9(5-11(20)15(10)29-7-8-6-18(8,21)22)25-17(28)26-16(27)14-12(23)2-1-3-13(14)24/h1-5,8H,6-7H2,(H2,25,26,27,28) |
Clé InChI |
NFXZVKGFNWNQEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)COC2=C(C=C(C=C2Cl)NC(=O)NC(=O)C3=C(C=CC=C3F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


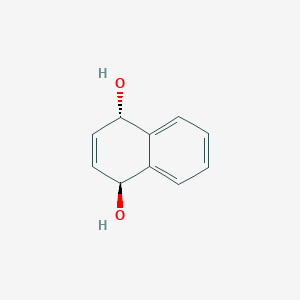
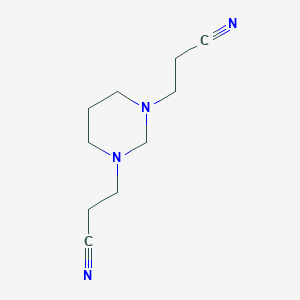
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
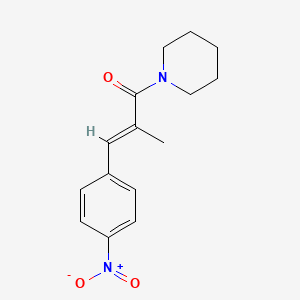
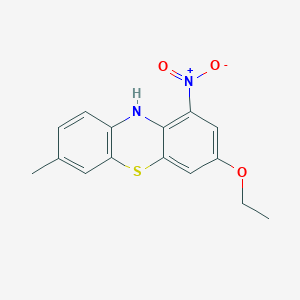


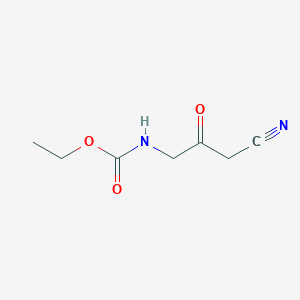
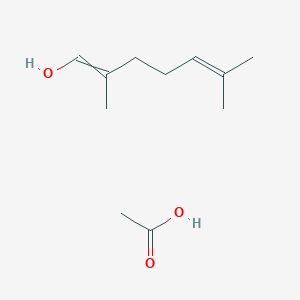

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

